molecular formula C14H9NO B8723284 2'-Formyl-[1,1'-biphenyl]-2-carbonitrile CAS No. 25460-07-5

2'-Formyl-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B8723284
CAS No.: 25460-07-5
M. Wt: 207.23 g/mol
InChI Key: DAJILHJPFBUYMZ-UHFFFAOYSA-N
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Description

2’-Formylbiphenyl-2-carbonitrile is an organic compound characterized by the presence of both a formyl group and a carbonitrile group attached to a biphenyl structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2’-Formylbiphenyl-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2’-Formylbiphenyl-2-carboxylic acid.

    Reduction: 2’-Formylbiphenyl-2-amine.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

2’-Formylbiphenyl-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Formylbiphenyl-2-carbonitrile largely depends on its functional groups. The formyl group can participate in nucleophilic addition reactions, while the carbonitrile group can act as an electrophile in various organic reactions. These interactions can influence molecular targets and pathways, making the compound valuable in synthetic organic chemistry .

Comparison with Similar Compounds

    Biphenyl-2-carbonitrile: Lacks the formyl group, making it less reactive in certain nucleophilic addition reactions.

    2’-Formylbiphenyl: Lacks the carbonitrile group, limiting its electrophilic reactivity.

Uniqueness: 2’-Formylbiphenyl-2-carbonitrile’s combination of formyl and carbonitrile groups provides a unique reactivity profile, allowing it to participate in a broader range of chemical reactions compared to its analogs .

Properties

CAS No.

25460-07-5

Molecular Formula

C14H9NO

Molecular Weight

207.23 g/mol

IUPAC Name

2-(2-formylphenyl)benzonitrile

InChI

InChI=1S/C14H9NO/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-8,10H

InChI Key

DAJILHJPFBUYMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=CC=C2C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The boron compound (24) (65.6 g) and 2-bromobenzonitrile (84 g) were placed into a 3 liter 3-neck flask fitted with a mechanical stirrer containing 20 g of tetrakis(triphenylphosphine)palladium(0), 1 liter of toluene, 480 ml of 2M sodium carbonate solution and 240 ml ethanol. The mixture was gently refluxed under argon with rapid stirring for 24 hours. A further 3 g of triphenylphosphine was added and the mixture was continued to reflux overnight. While it was still warm 200 ml of water and 300 ml of tetrahydrofuran was added to the mixture. The organic layer was separated while warm, and the aqueous layer was extracted with ethyl acetate. The organic extracts were combined and dried (MgSO4). The solid material was recrystallized from a mixture of ethyl acetate and methylene chloride, to yield 55 g of 2-formyl-2'-cyanobiphenyl (99+% pure).
Name
Quantity
65.6 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
480 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
catalyst
Reaction Step Two
Quantity
240 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

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